molecular formula C9H14N2O B8724440 5-Isopropyl-6-methoxypyridin-2-amine

5-Isopropyl-6-methoxypyridin-2-amine

Cat. No.: B8724440
M. Wt: 166.22 g/mol
InChI Key: SYLAZJBWXOJCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of the Substituted Aminopyridine Scaffold

The chemical identity of 5-Isopropyl-6-methoxypyridin-2-amine is fundamentally defined by its substituted aminopyridine scaffold. Understanding the roles of the pyridine (B92270) ring, and the amino and methoxy (B1213986) substituents, is crucial to appreciating the compound's significance.

Significance of Pyridine Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its derivatives are ubiquitous, forming the core structure of numerous natural products, including certain vitamins and alkaloids. researchgate.net The unique properties of the pyridine ring, such as its aromaticity, planarity, and the influence of the nitrogen heteroatom, make it a versatile scaffold in various scientific fields. openaccessjournals.com

In medicinal chemistry and pharmacology, the pyridine nucleus is a key "pharmacophore" found in a vast array of therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govchemijournal.com Pyridine derivatives are also essential in materials science for creating conjugated polymers, dyes, and ligands for organometallic complexes. numberanalytics.comnih.gov Their broad utility stems from the tunability of the pyridine ring through the introduction of various substituents, which modifies its electronic properties, solubility, and biological interactions. nih.gov

Properties of Pyridine

Property Value
Molecular Formula C₅H₅N
Molecular Weight 79.10 g/mol
Boiling Point 115.2°C
Appearance Colorless liquid

Importance of Amino- and Methoxypyridine Substructures in Organic Synthesis

Substituted pyridines are critical intermediates in organic synthesis, with amino and methoxy groups being particularly important functional handles.

Aminopyridines : These compounds are highly valuable in chemical synthesis due to the reactivity of the amino group. researchgate.netajoch.org They serve as key precursors for the construction of more complex, fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are themselves important in drug discovery. mdpi.comresearchgate.net The amino group can act as a potent nucleophile, and its position on the pyridine ring dictates the regioselectivity of subsequent reactions. nih.gov Furthermore, the basicity of the aminopyridine scaffold is a key property, influencing both its reactivity and its potential role as an organocatalyst. researchgate.net

Methoxypyridines : The methoxy group significantly influences the electronic nature of the pyridine ring. It can act as a valuable precursor in the synthesis of complex natural products, such as Lycopodium alkaloids, where it can function as a "masked pyridone". nih.gov The presence of a methoxy group can also be crucial for the development of materials with specific photophysical or liquid crystalline properties. researchgate.net In synthetic chemistry, methoxypyridines are versatile intermediates, allowing for transformations that might be difficult on an unsubstituted pyridine ring. mdpi.comresearchgate.net

Rationale for Investigating this compound

The specific structure of this compound provides a clear rationale for its investigation, focusing on how its unique combination of substituents may govern its chemical behavior.

Unique Substitution Pattern (Isopropyl, Methoxy, Amino) and its Potential Influence on Reactivity and Structure

The arrangement of an amino group at the 2-position, a methoxy group at the 6-position, and an isopropyl group at the 5-position creates a highly substituted, electron-rich pyridine system. Each group contributes distinct electronic and steric effects that collectively define the molecule's potential reactivity.

SubstituentPositionElectronic EffectSteric EffectPotential Influence on Reactivity
Amino C2Strong electron-donating (resonance)ModerateEnhances nucleophilicity of the ring; provides a reactive site for cyclization and substitution.
Methoxy C6Electron-donating (resonance), Electron-withdrawing (inductive)ModerateModulates basicity of the ring nitrogen; can act as a leaving group or masked pyridone. nih.gov
Isopropyl C5Weak electron-donating (inductive)BulkyIncreases electron density on the ring; may sterically hinder reactions at adjacent positions (C4 and C6).

The combined electron-donating nature of all three substituents is expected to make the pyridine ring highly activated towards electrophilic substitution. Conversely, the high electron density may decrease its susceptibility to nucleophilic aromatic substitution unless a suitable leaving group is present. The amino group at the C2 position is a primary site for derivatization, and its reactivity will be modulated by the adjacent methoxy group and the nearby isopropyl group.

Position of this compound within Broader Substituted Pyridine Research

Research into substituted pyridines is often driven by the quest for novel compounds with tailored properties for applications in medicine, agriculture, and materials science. nih.govchemijournal.com this compound represents a specific exploration of chemical space within the broader class of polysubstituted pyridines.

This compound can be viewed as a bespoke building block, designed with a specific combination of steric and electronic features. The 2-amino functionality is a well-established anchor for building fused heterocyclic systems, which are prevalent in many biologically active molecules. researchgate.net The isopropyl and methoxy groups serve to fine-tune the lipophilicity, electronic environment, and metabolic stability of potential drug candidates derived from this scaffold. The investigation of such uniquely substituted pyridines is essential for expanding the library of available synthetic intermediates, enabling the synthesis of novel and complex molecular architectures that are otherwise difficult to access.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-methoxy-5-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)7-4-5-8(10)11-9(7)12-3/h4-6H,1-3H3,(H2,10,11)

InChI Key

SYLAZJBWXOJCEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(C=C1)N)OC

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Isopropyl 6 Methoxypyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a detailed picture of the molecular framework and the electronic environment of each nucleus can be obtained. This section provides a comprehensive analysis of the NMR data for 5-isopropyl-6-methoxypyridin-2-amine, focusing on the assignment of proton and carbon signals and the influence of the various substituents on the pyridine (B92270) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts, integration values, and multiplicity of the signals are key to assigning the protons of the isopropyl group, the methoxy (B1213986) group, the aromatic protons, and the amine protons.

The electron-donating nature of the methoxy group at the C-6 position and the isopropyl group at the C-5 position significantly influences the electron density of the pyridine ring, causing characteristic upfield or downfield shifts of the aromatic protons. The methoxy group, being a strong electron-donating group through resonance, increases the electron density at the ortho and para positions. The isopropyl group, while also electron-donating through an inductive effect, has a lesser impact on the chemical shifts of the ring protons compared to the methoxy group.

The protons of the methoxy group typically appear as a sharp singlet in the region of 3.8-4.0 ppm. The isopropyl group exhibits a characteristic pattern: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is expected to resonate further downfield due to its proximity to the aromatic ring.

Spin-spin coupling, observed as the splitting of NMR signals, provides direct evidence of the connectivity between adjacent non-equivalent protons. In the ¹H NMR spectrum of this compound, the coupling between the methine proton and the methyl protons of the isopropyl group results in the septet and doublet pattern, respectively, with a typical coupling constant (³J) of around 7 Hz.

The aromatic protons on the pyridine ring will also exhibit coupling patterns that depend on their relative positions. For instance, ortho-coupled protons typically show a larger coupling constant (³J ≈ 7-9 Hz) compared to meta-coupled protons (⁴J ≈ 2-3 Hz). These coupling patterns are instrumental in definitively assigning the positions of the aromatic protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3Predicted ~6.2-6.5DoubletPredicted ~8.0
H-4Predicted ~7.2-7.5DoubletPredicted ~8.0
-NH₂Predicted ~4.5-5.5Broad Singlet-
-OCH₃Predicted ~3.8-4.0Singlet-
-CH(CH₃)₂Predicted ~3.0-3.3SeptetPredicted ~7.0
-CH(CH ₃)₂Predicted ~1.2-1.4DoubletPredicted ~7.0
Note: The chemical shift and coupling constant values are predicted based on analogous structures and general principles of NMR spectroscopy, as direct experimental data for this specific compound is not readily available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Quaternary carbons, which are not attached to any protons, typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. In this compound, the carbons C-2, C-5, and C-6 are quaternary. Their chemical shifts are significantly influenced by the attached substituents. The carbon attached to the electronegative nitrogen and oxygen atoms (C-2 and C-6) will be shifted downfield. The carbon bearing the isopropyl group (C-5) will also have a characteristic chemical shift.

Carbon Assignment Chemical Shift (δ, ppm)
C-2Predicted ~158-162
C-3Predicted ~105-110
C-4Predicted ~138-142
C-5Predicted ~125-130
C-6Predicted ~160-165
-C H(CH₃)₂Predicted ~30-35
-CH(C H₃)₂Predicted ~20-25
-OC H₃Predicted ~50-55
Note: The chemical shift values are predicted based on analogous structures and general principles of NMR spectroscopy, as direct experimental data for this specific compound is not readily available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled. This would confirm the connectivity within the isopropyl group (methine proton to methyl protons) and between the aromatic protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary carbons. For instance, correlations from the methoxy protons to C-6, and from the isopropyl methine proton to C-4, C-5, and C-6 would be expected, providing definitive structural confirmation.

The combined application of these 1D and 2D NMR techniques would allow for a complete and unambiguous assignment of all proton and carbon signals in this compound, thereby fully elucidating its chemical structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule's constituent bonds and functional groups, these techniques provide a unique spectroscopic fingerprint, enabling detailed structural elucidation.

Identification of Characteristic Vibrational Modes of Pyridine Ring

The pyridine ring, the core heterocyclic structure of the molecule, exhibits a set of characteristic vibrational modes. These vibrations, which involve the stretching and deformation of the C-C, C-N, and C-H bonds within the ring, are sensitive to the nature and position of substituents. researchgate.net The 27 normal vibrational modes of pyridine are distributed among different symmetry classes. aip.orgrsc.org Key vibrational modes for substituted pyridines include ring breathing and trigonal deformation modes. rsc.org

The formation of intermolecular interactions, such as hydrogen bonding, can lead to a redistribution of electron density within the pyridine ring, consequently causing shifts in the frequencies of these ring-related vibrations. rsc.org For instance, the ring breathing vibration has been extensively studied for its response to hydrogen bonding. rsc.org

Table 1: Characteristic Vibrational Modes of a Substituted Pyridine Ring

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
C-H Stretching 3000 - 3100 Stretching vibrations of the C-H bonds on the aromatic ring.
Ring Stretching (C=C, C=N) 1400 - 1650 In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the ring. researchgate.net
Ring Breathing/Trigonal Mode 990 - 1050 Symmetric stretching and contraction of the entire pyridine ring. researchgate.netrsc.org
C-H In-Plane Bending 1000 - 1300 Bending of the C-H bonds within the plane of the ring.

Note: The exact positions of these peaks for this compound will be influenced by the specific electronic and steric effects of the amino, methoxy, and isopropyl substituents.

Analysis of Amino, Methoxy, and Isopropyl Group Vibrations

The vibrational spectrum of this compound is further defined by the characteristic absorptions of its substituent groups.

Amino (-NH₂) Group : As a primary aromatic amine, the compound will display two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com Aromatic amines typically show these absorptions at slightly higher frequencies than aliphatic amines. libretexts.org Other characteristic vibrations include an N-H scissoring (bending) mode around 1580-1650 cm⁻¹ and a strong C-N stretching band for aromatic amines in the 1250-1335 cm⁻¹ range. orgchemboulder.com An out-of-plane N-H wagging band may also be observed between 665-910 cm⁻¹. orgchemboulder.com

Methoxy (-OCH₃) Group : The methoxy group is characterized by a symmetric C-H stretching peak around 2830 ± 10 cm⁻¹. spectroscopyonline.com This peak is often sharp and of medium intensity, making it a reliable indicator for the presence of a methoxy group. spectroscopyonline.com Additionally, the C-O stretching vibration of the ether linkage results in a strong absorption band. For aryl ethers, this peak typically appears in the 1200-1300 cm⁻¹ region. spectroscopyonline.com

Isopropyl (-CH(CH₃)₂) Group : The isopropyl group contributes characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching absorptions are expected in the 2850-2970 cm⁻¹ range. researchgate.net C-H bending vibrations for the methyl groups within the isopropyl moiety are typically found around 1365-1470 cm⁻¹. docbrown.info

Table 2: Expected Vibrational Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Asymmetric & Symmetric Stretch 3300 - 3500 orgchemboulder.com
N-H Scissoring (Bend) 1580 - 1650 orgchemboulder.com
C-N Stretch (Aromatic) 1250 - 1335 orgchemboulder.com
N-H Wag 665 - 910 orgchemboulder.com
Methoxy (-OCH₃) C-H Symmetric Stretch 2815 - 2830 spectroscopyonline.comdocbrown.info
C-O Stretch (Aryl Ether) 1200 - 1300 spectroscopyonline.com
Isopropyl (-CH(CH₃)₂) C-H Stretch 2850 - 2970 researchgate.net

Investigation of Intermolecular Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the oxygen of the methoxy group) in this compound makes it susceptible to intermolecular hydrogen bonding. These interactions can be readily investigated using IR spectroscopy.

The formation of N-H···N or N-H···O hydrogen bonds typically leads to a broadening and a shift to lower frequencies (a redshift) of the N-H stretching bands in the IR spectrum. acs.org The magnitude of this shift often correlates with the strength of the hydrogen bond. nih.gov In concentrated solutions or the solid state, where hydrogen bonding is more prevalent, these effects are more pronounced compared to dilute solutions in non-polar solvents. libretexts.org Furthermore, intermolecular interactions can perturb the vibrational modes of the pyridine ring, providing additional spectroscopic evidence for hydrogen bond formation. eie.grrsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular identity of this compound by determining its molecular weight and elemental composition. It also provides valuable structural information through the analysis of fragmentation patterns. The molecular formula of the compound is C₉H₁₄N₂O, corresponding to a molecular weight of approximately 166.22 g/mol . molbase.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to be readily protonated at one of its basic sites, primarily the amino group or the pyridine ring nitrogen. This process generates a protonated molecular ion, [M+H]⁺. Given the molecular weight of 166.22, the ESI-MS spectrum would be expected to show a prominent base peak at a mass-to-charge ratio (m/z) of approximately 167.12. The soft nature of ESI typically results in minimal fragmentation, making the molecular ion peak easily identifiable.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a molecule. For this compound (C₉H₁₄N₂O), the calculated exact mass of the neutral molecule is 166.1106 Da. molbase.com HRMS analysis of the protonated molecule ([C₉H₁₅N₂O]⁺) would yield an experimentally determined m/z value. Confirmation of the elemental composition is achieved if the measured mass is within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass of 167.1184 Da. This high level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (Da) Expected m/z
Molecular Ion [M]⁺ C₉H₁₄N₂O 166.1106 166.11

Analysis of the fragmentation patterns, often achieved using techniques like tandem mass spectrometry (MS/MS), can further corroborate the proposed structure. Common fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form an ion at m/z 151, or the loss of the entire isopropyl group (•C₃H₇, 43 Da) resulting in a fragment at m/z 123. Another potential fragmentation is the cleavage of the methoxy group. A characteristic fragment for isopropylamines is often observed at m/z 44, corresponding to [CH₃CHNH₂]⁺. docbrown.info

Table 4: List of Compounds Mentioned

Compound Name
This compound
Pyridine
2-Amino-6-methoxypyridine

X-ray Diffraction Studies for Solid-State Molecular Structure

Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its crystal structure, including crystal packing and supramolecular interactions based on experimental data, cannot be provided at this time.

Crystal Packing Analysis and Supramolecular Interactions

As no crystallographic studies for this compound have been publicly reported, information regarding its crystal packing and the specific nature of its supramolecular interactions is not available. The determination of such features is entirely dependent on single-crystal X-ray diffraction analysis, which would reveal the arrangement of molecules in the unit cell and the presence of intermolecular forces such as hydrogen bonds, π-π stacking, or van der Waals forces that govern the solid-state architecture.

Computational Chemistry and Theoretical Investigations of 5 Isopropyl 6 Methoxypyridin 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's three-dimensional shape and the behavior of its electrons.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines Hartree-Fock theory with DFT, often providing a good balance between accuracy and computational cost for a variety of molecular systems, including organic compounds. nih.govresearchgate.net The M06-L functional is a local meta-GGA functional known for its good performance in main-group thermochemistry and kinetics. The selection of a functional like B3LYP would be a standard starting point for theoretical investigations of 5-Isopropyl-6-methoxypyridin-2-amine to predict its properties.

The choice of a basis set is crucial for the accuracy of DFT calculations. Basis sets are sets of mathematical functions used to build the molecular orbitals. Common choices include Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.netsemanticscholar.org A convergence study would typically be performed by systematically increasing the size and complexity of the basis set (e.g., from 6-31G(d) to cc-pVTZ) to ensure that the calculated properties, such as energy and geometry, are stable and no longer change significantly with a larger basis set. nih.govsemanticscholar.org This ensures the reliability of the computational results.

A key outcome of DFT calculations is the determination of the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy. This process, called geometry optimization, provides precise values for bond lengths, bond angles, and dihedral angles. semanticscholar.org For this compound, this would involve calculating the lengths of C-C, C-N, C-O, N-H, and C-H bonds, the angles between these bonds, and the torsional angles that define the orientation of the isopropyl and methoxy (B1213986) groups relative to the pyridine (B92270) ring. Without specific studies, a data table for these parameters cannot be constructed.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound would be calculated using a method like DFT at the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org However, no published values are available.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, providing a guide to the electrophilic and nucleophilic sites within the molecule.

MEP analysis of aminopyridine derivatives reveals distinct regions of positive and negative electrostatic potential. The regions of negative potential, typically colored in shades of red and yellow, are associated with high electron density and are indicative of nucleophilic sites. These are areas prone to electrophilic attack. Conversely, regions with positive potential, depicted in blue, are electron-deficient and represent electrophilic sites, which are susceptible to nucleophilic attack.

For molecules structurally similar to this compound, such as 2-amino-6-methoxy-3-nitropyridine (B1334430), the MEP map indicates that the most negative potential is concentrated around the oxygen atoms of the methoxy group and the nitrogen atom of the pyridine ring. The area around the amino group, particularly the hydrogen atoms, exhibits a positive electrostatic potential. This distribution suggests that the nitrogen and oxygen atoms are the primary centers for electrophilic interactions, while the amino group's hydrogens are potential sites for nucleophilic interactions.

Based on the MEP map, the predicted sites for chemical interactions on this compound are as follows:

Electrophilic Attack: The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are the most likely sites for electrophilic attack due to their high electron density.

Nucleophilic Attack: The hydrogen atoms of the amino group and the isopropyl group are potential sites for nucleophilic attack, as they are in electron-deficient regions.

Hydrogen Bonding: The MEP analysis also highlights the potential for intramolecular and intermolecular hydrogen bonding. The nitrogen atom of the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors, while the hydrogen atoms of the amino group can act as hydrogen bond donors. This is a common feature in pharmaceutical compounds and influences their biological activity.

Vibrational Frequency Analysis and Predicted Spectra

Vibrational spectroscopy, coupled with quantum chemical calculations, provides a powerful method for understanding the structural and bonding characteristics of a molecule. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy.

Normal Coordinate Analysis (NCA) is used to assign the calculated vibrational frequencies to specific modes of vibration within the molecule, such as stretching, bending, and torsion. The Potential Energy Distribution (PED) provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode.

For aminopyridine derivatives, NCA and PED analyses are crucial for accurately assigning the vibrational bands observed in experimental spectra. For instance, the stretching vibrations of the C-N and C-O bonds are often mixed with other vibrational modes, and PED analysis helps to disentangle these contributions.

Theoretical vibrational frequencies are often calculated at the harmonic level, which tends to overestimate the actual frequencies due to the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an appropriate scaling factor.

Studies on similar molecules, like 2-amino-6-methylpyridine, have shown that the scaled theoretical frequencies are in good agreement with the experimental FT-IR and FT-Raman spectra. This allows for a detailed and reliable assignment of the observed vibrational bands. For example, the characteristic stretching vibrations of the NH2 group are typically observed in the high-frequency region of the spectrum, while the vibrations of the pyridine ring and the substituent groups appear at lower frequencies.

Interactive Table: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Compound (2-amino-6-methylpyridine)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
NH₂ Asymmetric Stretch350034953502
NH₂ Symmetric Stretch338033753378
C-H Stretch (Aromatic)305030553058
C-H Stretch (Methyl)298029752978
C=N Stretch (Ring)161016151612
NH₂ Scissoring158015851583
C-C Stretch (Ring)147014751472

Note: The data in this table is representative and based on studies of structurally similar compounds. The exact frequencies for this compound may vary.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that provide insights into its reactivity, stability, and other properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the global softness.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

For aminopyridine derivatives, the HOMO is typically localized on the amino group and the pyridine ring, indicating that these are the primary sites for electrophilic attack. The LUMO is often distributed over the pyridine ring, suggesting that it is the region most susceptible to nucleophilic attack. The presence of substituents like the isopropyl and methoxy groups can influence the energies of these frontier orbitals and, consequently, the reactivity of the molecule.

Interactive Table: Key Quantum Chemical Descriptors

DescriptorDefinitionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to the chemical reactivity and stability of the molecule.
Electronegativity (χ) The power of an atom to attract electrons to itself.A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) Resistance to change in electron distribution.A measure of the molecule's stability.
Global Softness (S) The reciprocal of chemical hardness.A measure of the molecule's reactivity.

Ionization Potential, Electron Affinity, Electronegativity, Chemical Hardness, Softness, and Electrophilicity Index

Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be necessary to determine the frontier molecular orbitals (HOMO and LUMO) of this compound. From these, key electronic properties could be derived.

Ionization Potential (IP): Related to the energy of the Highest Occupied Molecular Orbital (HOMO), IP is the energy required to remove an electron from the molecule. The presence of electron-donating groups (amino and methoxy) would be expected to result in a relatively low ionization potential compared to unsubstituted pyridine.

Electron Affinity (EA): Corresponding to the energy of the Lowest Unoccupied Molecular Orbital (LUMO), EA is the energy released when an electron is added to the molecule.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) could be calculated from the IP and EA values. These descriptors provide insight into the molecule's reactivity and stability.

Data Table: Calculated Electronic Properties of this compound

PropertySymbolCalculated ValueUnit
Ionization PotentialIPData Not FoundeV
Electron AffinityEAData Not FoundeV
ElectronegativityχData Not FoundeV
Chemical HardnessηData Not FoundeV
Chemical SoftnessSData Not FoundeV⁻¹
Electrophilicity IndexωData Not FoundeV

No published data is available for these parameters for this compound.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds associated with the isopropyl, methoxy, and amino substituents suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve mapping the potential energy surface by systematically rotating these groups to identify the most stable conformers and the energy barriers between them.

Rotational Barriers of Substituents (e.g., Isopropyl, Methoxy, Amino)

The rotation of each substituent is hindered by steric and electronic effects.

Isopropyl Group: Rotation around the C-C bond connecting the isopropyl group to the pyridine ring would have a specific energy barrier. The size of the isopropyl group would likely lead to steric hindrance with the adjacent methoxy group, influencing the preferred orientation.

Methoxy Group: The rotation around the C-O bond of the methoxy group is influenced by electronic effects, such as conjugation with the pyridine ring, and steric interactions with the neighboring isopropyl and amino groups.

Data Table: Calculated Rotational Barriers for Substituents of this compound

Rotational BondSubstituentCalculated BarrierUnit
Pyridine-C(isopropyl)IsopropylData Not Foundkcal/mol
Pyridine-O(methoxy)MethoxyData Not Foundkcal/mol
Pyridine-N(amino)AminoData Not Foundkcal/mol

Specific rotational energy barriers for the substituents of this compound have not been reported in the literature.

Exploration of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-system, can exhibit non-linear optical (NLO) properties. The substitution pattern of this compound, with its electron-donating amino and methoxy groups, suggests potential for NLO activity. Theoretical calculations could predict key NLO parameters.

Polarizability (α): A measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO effects, such as second-harmonic generation.

Data Table: Calculated Non-Linear Optical Properties of this compound

PropertySymbolCalculated ValueUnit
Dipole MomentμData Not FoundDebye
Mean Polarizability⟨α⟩Data Not Founda.u.
First-Order Hyperpolarizabilityβ_totData Not Founda.u.

Computational data regarding the non-linear optical properties of this compound is currently unavailable in scientific publications.

Chemical Reactivity and Derivatization Potential of 5 Isopropyl 6 Methoxypyridin 2 Amine

Reactivity of the Amino Group

The primary amino group at the C2 position is a key site of reactivity in 5-Isopropyl-6-methoxypyridin-2-amine. Its nucleophilicity allows for a variety of derivatization reactions, including acylation, alkylation, and the formation of new carbon-nitrogen bonds.

While specific studies on the acylation, alkylation, and sulfonylation of this compound are not extensively documented, the reactivity of the 2-aminopyridine (B139424) core is well-established and serves as a reliable predictor of its behavior.

Acylation: The exocyclic amino group of 2-aminopyridines readily undergoes acylation with reagents such as acid chlorides and anhydrides to form the corresponding amides. Studies on various 2-aminopyridine derivatives have shown that acylation typically occurs directly at the amino nitrogen. publish.csiro.aupublish.csiro.auresearchgate.net For instance, the reaction of 2-aminopyridine with benzoyl chloride can lead to monobenzoyl derivatives, and in some cases, dibenzoyl compounds, depending on the reaction conditions. publish.csiro.au It is therefore expected that this compound would react similarly with acylating agents to yield N-acylated products.

Alkylation: The N-alkylation of 2-aminopyridines can be a complex process, as alkylation can potentially occur at either the exocyclic amino group or the ring nitrogen. However, methods for the selective N-monoalkylation of the amino group have been developed using reagents like carboxylic acids in the presence of a reducing agent such as sodium borohydride. researchgate.net Other approaches include the use of specific catalysts to direct the alkylation to the amino group. acs.orgresearchgate.net Given these precedents, it is anticipated that this compound can be selectively alkylated on the exocyclic nitrogen under controlled conditions.

Sulfonylation: The reaction of 2-aminopyridines with sulfonyl chlorides typically yields sulfonamides. This transformation is a standard method for introducing a sulfonyl group onto an amino functionality. researchgate.net While direct sulfonylation of the amino group of the title compound is expected, it is noteworthy that in some systems, such as N-aryl-2-aminopyridines, a ruthenium-catalyzed remote C-H sulfonylation at the C5 position of the pyridine (B92270) ring can occur, with the amino group playing a role in directing the reaction. acs.orgacs.org

Reaction TypeReagent ClassExpected Product
AcylationAcid chlorides, AnhydridesN-(5-isopropyl-6-methoxypyridin-2-yl)amide
AlkylationAlkyl halides, Carboxylic acids/NaBH4N-alkyl-5-isopropyl-6-methoxypyridin-2-amine
SulfonylationSulfonyl chloridesN-(5-isopropyl-6-methoxypyridin-2-yl)sulfonamide

The amino group of this compound is a versatile handle for the synthesis of various derivatives, including imines, amides, and ureas.

Amides: As discussed in the acylation section, the formation of amides is a primary reaction of the amino group. A variety of methods exist for amide bond formation, including the reaction with α-bromoketones under specific conditions to yield N-(pyridin-2-yl)amides. rsc.org

Ureas: The synthesis of ureas from 2-aminopyridines can be achieved through several routes. One common method involves the reaction with an isocyanate. commonorganicchemistry.com Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by reaction with another amine, can produce unsymmetrical ureas. The synthesis of N,N'-di-(3-pyridyl)-urea from 3-aminopyridine (B143674) and urea (B33335) or phosgene is a documented example of this type of transformation. google.comgoogle.com

Imines: The condensation of primary amines with aldehydes or ketones to form imines (Schiff bases) is a fundamental reaction in organic chemistry. It is expected that the amino group of this compound would react with suitable carbonyl compounds to form the corresponding imine derivatives, which can serve as intermediates for further synthetic transformations.

DerivativeGeneral StructureSynthetic Precursors
AmideR-CO-NH-PyAcylating agent (e.g., R-COCl) + this compound
UreaR-NH-CO-NH-PyIsocyanate (R-NCO) or Phosgene equivalent + this compound
ImineR=N-PyAldehyde or Ketone (R=O) + this compound

The 2-aminopyridine moiety is a valuable building block for the construction of fused heterocyclic systems. The presence of the amino group adjacent to the ring nitrogen allows for a range of cyclization reactions to form bicyclic structures of medicinal and material interest.

A prominent example is the synthesis of imidazo[1,2-a]pyridines, which can be prepared by the reaction of a 2-aminopyridine with an α-haloketone. rsc.org This reaction proceeds through initial N-alkylation of the ring nitrogen followed by intramolecular cyclization involving the exocyclic amino group. Another approach involves multicomponent reactions where the 2-aminopyridine, an aldehyde, and an isocyanide can react to form fused heterocyclic products. The versatility of 2-aminopyridines as precursors in such cyclization reactions suggests that this compound would be a suitable substrate for the synthesis of novel, substituted fused heterocycles. nih.gov

Reactivity of the Pyridine Ring

The pyridine ring in this compound is substituted with three electron-donating groups: an amino group, a methoxy (B1213986) group, and an isopropyl group. This substitution pattern significantly influences the ring's reactivity towards both electrophilic and nucleophilic attack.

In general, the pyridine ring is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of strong electron-donating groups can overcome this deactivation. In this compound, all three substituents are activating and ortho-, para-directing. wikipedia.org

The directing effects of the substituents are as follows:

2-Amino group: Strongly activating, directs to the 3- and 5-positions.

6-Methoxy group: Strongly activating, directs to the 3- and 5-positions.

5-Isopropyl group: Weakly activating, directs to the 2- and 4- (or 6-) positions.

The combined effect of these groups makes the pyridine ring highly activated towards EAS. The positions most susceptible to electrophilic attack would be C3 and C5. However, the C5 position is already occupied by the isopropyl group. Therefore, the most likely position for electrophilic substitution is the C3 position, which is ortho to both the strongly activating amino and methoxy groups. The C4 position is less activated. For example, nitration of 2-aminopyridine typically occurs at the 5-position, directed by the amino group. chemicalbook.com In the case of the title compound, the C3 position is the most electron-rich and sterically accessible site for electrophiles.

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH22Strongly ActivatingOrtho, Para (3- and 5-positions)
-OCH36Strongly ActivatingOrtho, Para (3- and 5-positions)
-CH(CH3)25Weakly ActivatingOrtho, Para (2-, 4-, and 6-positions)

The pyridine ring is inherently electron-deficient and is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions where the negative charge of the intermediate can be stabilized by the nitrogen atom. stackexchange.comechemi.comwikipedia.org In this compound, the C2 and C6 positions are already substituted.

While the electron-donating groups on the ring would generally disfavor NAS, the inherent reactivity of the pyridine ring at these positions can still be exploited. For instance, the 2-amino group itself can be the target of substitution. In some catalytic systems, the 2-amino group of a pyridine can be displaced by another amine in a nucleophilic aromatic substitution reaction, often enabled by transition-metal π-coordination activation. researchgate.netthieme-connect.com Similarly, a methoxy group at the 2- or 6-position can sometimes be displaced by strong nucleophiles. Therefore, under specific conditions, nucleophilic attack could potentially lead to the displacement of the amino or methoxy groups, although these reactions would likely require activation or catalysis.

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The derivatization of pyridines through metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, participation in reactions such as the Suzuki-Miyaura or Sonogashira coupling would typically require the presence of a leaving group, such as a halide (Br, I) or a triflate, on the pyridine ring. While the parent molecule lacks such a group, its synthesis from a halogenated precursor or subsequent halogenation would open the door to these powerful transformations.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide in the presence of a palladium catalyst and a base, is highly effective for creating biaryl structures. Studies on related aminopyridine systems demonstrate the feasibility of this approach. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields using a palladium catalyst like Pd(PPh₃)₄.

Similarly, the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a key method for synthesizing alkynyl-substituted heterocycles. Research on 2-amino-3-bromopyridines shows that they readily couple with a wide range of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base, affording 2-amino-3-alkynylpyridines in high yields. These examples suggest that a halogenated derivative of this compound would be a viable substrate for such reactions.

The following table summarizes typical conditions for these cross-coupling reactions on substituted aminopyridines, illustrating the potential reaction parameters.

Reaction Type Catalyst System Base Solvent Typical Temperature Reference
Suzuki-Miyaura Pd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85-95 °C beilstein-journals.org
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C mdpi.com
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₂CO₃Toluene/Water100 °C researchgate.net

This table is illustrative of conditions used for related aminopyridine compounds and suggests potential pathways for derivatized this compound.

Reactivity of the Isopropyl Substituent

The isopropyl group, while generally considered a simple alkyl substituent, possesses a tertiary benzylic-like carbon atom that is susceptible to specific chemical transformations, primarily involving C-H bond activation.

Oxidation Reactions and Hydroxylation

The tertiary C-H bond of the isopropyl group is the most reactive site on the alkyl chain for oxidation. Aerobic oxidation of alkyl-substituted pyridines can occur at this position. For example, studies on 4-isopropylpyridine (B108708) have shown that it can be oxidized by a slow airflow to form 4-isopropylpyridine hydroperoxide, demonstrating the high reactivity of the tertiary carbon. This hydroperoxide can serve as an intermediate for further transformations into an alcohol or ketone.

More conventional methods for benzylic oxidation can also be applied. A variety of metal-catalyzed systems using molecular oxygen or other oxidants like tert-butyl hydroperoxide are effective for converting benzylic C-H bonds into carbonyls. These methods are frequently used for the synthesis of aromatic ketones from the corresponding alkylarenes. Applying such conditions to this compound would be expected to yield 2-amino-6-methoxy-5-acetylpyridine.

The following table presents common reagents for the oxidation of benzylic positions, which could be applicable to the isopropyl group.

Reagent/System Expected Product Notes
Air / O₂Hydroperoxide / KetoneCan proceed without a catalyst but is often slow; metal catalysts enhance efficiency.
KMnO₄ / Na₂Cr₂O₇Ketone or Carboxylic AcidStrong, often harsh conditions that can lead to over-oxidation or degradation of the pyridine ring.
Cu or Fe catalysts / O₂KetoneGreener approach using base metals and molecular oxygen as the terminal oxidant. researchgate.net
Ru catalysts / OxidantKetoneEffective systems, though often involving more expensive precious metal catalysts. mdpi.com

Further Functionalization of the Alkyl Chain

Functionalization of the isopropyl group typically proceeds via an oxidized intermediate. If the isopropyl group is oxidized to a ketone (acetyl group), the resulting α-methyl protons become acidic and can participate in a range of classical carbonyl reactions. These include:

Alpha-Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) to introduce a halogen on the methyl group.

Condensation Reactions: Aldol or Claisen-type condensations with other carbonyl compounds to extend the carbon chain.

The Haloform Reaction: If treated with excess halogen in the presence of a base, the acetyl group can be converted into a carboxylic acid.

If selective hydroxylation of the tertiary carbon is achieved, the resulting tertiary alcohol can undergo dehydration to form an isopropenyl group or be used as a handle for introducing other functional groups through substitution reactions, although the latter can be challenging at a hindered tertiary center.

Reactivity of the Methoxy Substituent

The methoxy group at the C6 position significantly influences the electronic properties of the pyridine ring and is itself a site for specific chemical reactions.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond of the methoxy group is a common transformation to unmask the corresponding pyridinol (or pyridone tautomer). This ether cleavage is typically achieved under strong acidic or nucleophilic conditions. Reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) are highly effective for cleaving aryl methyl ethers at low temperatures. Strong protic acids, particularly HBr and HI, can also be used, often at elevated temperatures.

Recent studies have highlighted more selective methods. For instance, L-selectride has been shown to chemoselectively demethylate methoxypyridines over anisoles, indicating a higher reactivity of the pyridine ether linkage towards nucleophilic attack. nih.govrsc.org This selectivity is attributed to the electronic nature of the pyridine ring.

The table below lists common reagents for the demethylation of aryl methyl ethers.

Reagent Typical Conditions Mechanism Type Reference
Boron Tribromide (BBr₃)CH₂Cl₂, -78 °C to RTLewis Acid-mediated rsc.org
Hydrobromic Acid (HBr)Acetic Acid, RefluxAcid-catalyzed Sₙ2 rsc.org
L-selectrideTHF, RefluxNucleophilic Demethylation nih.govrsc.org

Role in Electronic Directing Effects on the Pyridine Ring

The methoxy substituent exerts a powerful dual electronic effect on the pyridine ring. It is electronegative, leading to an inductive electron-withdrawing effect (-I effect). However, and more significantly, the lone pairs on the oxygen atom can participate in resonance with the aromatic system, resulting in a strong electron-donating effect (+R or +M effect).

In the pyridine ring of this compound, the methoxy group is positioned ortho to the ring nitrogen. Its strong resonance-donating effect increases the electron density at the ortho and para positions relative to itself. This effect works in concert with the powerful electron-donating amino group at C2 and the weakly electron-donating isopropyl group at C5.

The collective impact of these three electron-donating groups (amino > methoxy > isopropyl) makes the pyridine ring significantly electron-rich and highly activated towards electrophilic aromatic substitution. The directing effects of the substituents would steer incoming electrophiles primarily to the C3 position, which is ortho to the C2-amino group and para to the C6-methoxy group, and to a lesser extent, the C4 position, which is para to the C2-amino group. This high degree of activation must be considered when planning reactions, as the molecule may be sensitive to strong oxidizing or acidic conditions.

Information on the is Not Currently Available in Publicly Accessible Research

A thorough review of available scientific literature and chemical databases did not yield specific research findings on the chemo- and regioselectivity of the chemical compound this compound in complex transformations.

While general principles of chemical reactivity for aminopyridines are established, detailed studies outlining the specific derivatization potential and selectivity of this particular substituted pyridine are not present in the accessed resources. The interplay of the isopropyl group at the 5-position, the methoxy group at the 6-position, and the amine group at the 2-position creates a unique electronic and steric environment. However, without dedicated research on this molecule, any discussion of its chemo- and regioselectivity would be speculative.

Consequently, the creation of data tables and a detailed analysis of its behavior in complex chemical transformations, as requested, cannot be provided at this time due to the absence of published research on this compound.

Applications of 5 Isopropyl 6 Methoxypyridin 2 Amine in Advanced Chemical Research

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group of 5-Isopropyl-6-methoxypyridin-2-amine make it an excellent candidate for a ligand in coordination chemistry. Aminopyridine derivatives are well-known for their ability to form stable complexes with a variety of transition metals, and the specific substitutions on this compound can fine-tune the electronic and steric properties of the resulting metal complexes.

Design and Synthesis of Novel Metal Complexes (e.g., Iron(II) Complexes)

Substituted 2-aminopyridines are widely used as ligands for the synthesis of transition metal complexes. The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, forming a stable five-membered ring. In the case of this compound, the presence of the electron-donating methoxy (B1213986) and isopropyl groups can increase the electron density on the pyridine ring, enhancing its coordination ability.

The synthesis of novel metal complexes, such as those with Iron(II), can be readily envisioned. The general synthetic route would involve the reaction of this compound with an appropriate Iron(II) salt (e.g., FeCl2 or Fe(BF4)2) in a suitable solvent. The resulting complex's geometry and coordination number would be influenced by the stoichiometry of the reactants and the nature of the counter-ions. The bulky isopropyl group could play a crucial role in dictating the steric environment around the metal center, potentially leading to complexes with unique catalytic activities or physical properties.

Table 1: Potential Iron(II) Complexes with this compound

Potential Complex Possible Geometry Key Features
[Fe(L)2Cl2] Tetrahedral L represents this compound. The steric bulk of the isopropyl group may favor a lower coordination number.

Application in Homogeneous Catalysis (e.g., Atom Transfer Radical Polymerization (ATRP))

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers, and the catalyst, typically a copper complex with a nitrogen-based ligand, is a key component. Multidentate amine-based ligands are commonly used in ATRP to stabilize the copper catalyst in its different oxidation states. googleapis.com

While this compound is a bidentate ligand, its electronic properties could be advantageous. The electron-donating groups can modulate the redox potential of the copper center, which in turn affects the polymerization kinetics and control. It is conceivable that this ligand could be used in combination with other ligands to create a suitable coordination environment for the copper catalyst in ATRP reactions. google.com

Exploration in Chiral Catalysis (e.g., Dual Catalytic Systems)

The development of chiral catalysts is a major focus in modern organic synthesis. While this compound is not chiral itself, it can be used as a component in the design of chiral catalytic systems. For instance, it could be incorporated into a larger, chiral ligand scaffold.

Furthermore, the protonated form of aminopyridines can act as hydrogen-bond donors. Helical chiral 2-aminopyridinium ions have been designed as highly acidic and active dual hydrogen-bonding catalysts. This suggests that a chiral derivative of this compound could be explored for similar applications in asymmetric catalysis.

π-Coordination Catalysis with Transition Metals

While the coordination of pyridines to metal centers typically occurs through the nitrogen lone pair (σ-donation), π-coordination of the pyridine ring to a transition metal is a less common but increasingly important activation mode in catalysis. This type of interaction can render the pyridine ring susceptible to nucleophilic attack.

A ruthenium catalyst, for example, can reversibly coordinate to aminopyridines through a π-interaction, enabling amination reactions. The electronic properties of this compound, influenced by its substituents, could impact the stability and reactivity of such π-complexes, opening avenues for its use in related catalytic transformations.

Precursor in the Synthesis of Complex Heterocyclic Systems

The 2-aminopyridine (B139424) moiety is a versatile building block for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. This compound can serve as a key precursor for the synthesis of a variety of azaheterocycles.

Building Block for Fused Azaheterocycles (e.g., Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines)

Imidazo[1,2-a]pyridines are a class of fused heterocycles with a broad range of biological activities. The most common synthetic route to this scaffold is the condensation of a 2-aminopyridine with an α-haloketone. This compound can be readily employed in this reaction to generate substituted imidazo[1,2-a]pyridines. The Groebke–Blackburn–Bienaymé reaction, a one-pot multicomponent reaction, also provides a powerful method for the synthesis of these compounds from 2-aminopyridines.

Pyrido[1,2-a]pyrimidines are another important class of fused azaheterocycles. These can be synthesized from 2-aminopyridines through various methods, including reaction with α,β-unsaturated carbonyl compounds or β-keto esters. The reactivity of this compound in these cyclization reactions would allow for the introduction of its specific substitution pattern into the final heterocyclic product.

Table 2: Potential Fused Heterocyclic Systems from this compound

Starting Material Reagent Product
This compound α-Haloketone Substituted Imidazo[1,2-a]pyridine
This compound β-Keto ester Substituted Pyrido[1,2-a]pyrimidine

Synthesis of Combinatorial Libraries of Pyridine Derivatives

The 2-aminopyridine framework is a foundational component in the synthesis of combinatorial libraries, which are collections of structurally related compounds used for high-throughput screening in drug discovery. The primary amino group on this compound serves as a versatile chemical handle for diversification. Through reactions such as acylation, sulfonation, and reductive amination, this amino group can be modified with a wide array of building blocks, rapidly generating a large library of derivatives.

Multicomponent reactions (MCRs) are particularly efficient for creating diverse pyridine derivatives in a single step. mdpi.com Methodologies for synthesizing substituted 2-aminopyridines often allow for the variation of multiple substituents around the core ring. mdpi.comnih.gov In this context, this compound could act as a key starting material or be synthesized as part of a library where the isopropyl and methoxy groups are systematically varied to explore the chemical space around the aminopyridine scaffold. This approach enables the creation of focused libraries for screening against specific biological targets.

Construction of Scaffolds for Bio-Oriented Synthesis

The 2-aminopyridine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding and π-stacking. rsc.org This scaffold is present in numerous approved drugs and clinical candidates. Unsubstituted pyridin-2-amine itself is recognized as a potential core structure for developing functional probes and pharmacophores. nih.govnih.govresearchgate.net

The specific substitution pattern of this compound provides a distinct three-dimensional structure for bio-oriented synthesis.

The 2-amino group acts as a potent hydrogen bond donor.

The pyridine nitrogen acts as a hydrogen bond acceptor.

The 6-methoxy group is an electron-donating group that can influence the basicity of the pyridine ring and participate in hydrogen bonding.

The 5-isopropyl group is a bulky, hydrophobic substituent that can engage in van der Waals interactions and provide steric hindrance, which can be crucial for achieving selectivity for a particular enzyme or receptor binding pocket.

This unique combination of functional groups makes this compound an attractive scaffold for designing novel ligands with tailored properties for specific biological targets.

Application in Fluorescent Probe Design and Labeling

Fluorescent small molecules have become essential tools for imaging and sensing in biological systems. sciforum.netnih.govnih.govrsc.org The 2-aminopyridine core is inherently fluorescent, and its photophysical properties can be fine-tuned by altering the substituents on the pyridine ring. nih.govbeilstein-journals.org

Research has shown that multisubstituted aminopyridines can exhibit favorable fluorescent properties, including significant quantum yields. nih.gov The electronic nature of the substituents plays a crucial role; electron-donating groups, such as the methoxy group in this compound, can modulate the internal charge transfer (ICT) state of the molecule, thereby affecting its fluorescence. beilstein-journals.org The quantum yield and emission wavelengths of aminopyridine derivatives are sensitive to their substitution pattern, as illustrated by the photophysical properties of various diethyl 2-(substituted-amino)-6-phenylpyridine-3,4-dicarboxylates. nih.gov

Photophysical Properties of Selected Aminopyridine Derivatives in Ethanol nih.gov
Compound Substituent (at amino group)Absorption Max (λA, nm)Excitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)
tert-butyl2703904800.34
benzyl2703904800.44
cyclohexyl2703904800.31

Based on these findings, this compound is a promising candidate for development as a novel fluorophore, where its specific substituents could lead to unique and useful photophysical properties.

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is a cornerstone of bioorthogonal labeling. nih.govrsc.orgscience.gov

The aminopyridine scaffold can be integrated into "click-and-probe" systems. nih.govnih.gov This strategy involves modifying the aminopyridine with a functional group, such as an azide (B81097), which quenches its fluorescence. This "pro-fluorescent" probe can then be introduced into a biological system. When it reacts via click chemistry with a biomolecule tagged with a complementary alkyne, the azide is converted into a triazole, restoring fluorescence and signaling the labeling event. nih.gov This "turn-on" mechanism minimizes background fluorescence, enhancing detection sensitivity. nih.gov this compound could be chemically converted into an azide-containing derivative, making it a suitable candidate for developing novel, bioorthogonally activated fluorescent probes for labeling proteins, glycans, or other biomolecules. nih.gov

The design of chemosensors for detecting specific ions or molecules is a critical area of analytical chemistry. Aminopyridine derivatives have been successfully employed as fluorescent sensors for various metal ions. mdpi.com The chelating ability of the pyridine nitrogen and the adjacent amino group allows the molecule to bind to metal cations. This binding event alters the electronic structure of the fluorophore, leading to a detectable change in its absorbance or fluorescence properties (e.g., intensity, wavelength). For example, salicylidene-3-aminopyridine has been shown to act as a selective sensor for Cu(II), Al(III), and Fe(III) ions. mdpi.com

Given its structure, this compound possesses the necessary functional groups to act as a chelating agent. It could be further functionalized to create highly selective and sensitive fluorescent probes for detecting specific analytes in biological or environmental samples.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. researchgate.netmdpi.com The ability of molecules to self-assemble into ordered, higher-order structures is fundamental to creating novel materials with unique properties. nih.govnih.gov

The structure of this compound is well-suited for directing supramolecular assembly.

Hydrogen Bonding: The amino group provides two hydrogen bond donors (-NH₂), while the pyridine nitrogen serves as a hydrogen bond acceptor. This complementary arrangement can lead to the formation of robust, directional hydrogen-bonded networks, a key driving force in the self-assembly of many aminopyridine derivatives. nih.govacs.org Theoretical studies have confirmed that intermolecular hydrogen bonds involving aminopyridines are strengthened in the excited state. nih.gov

Aromatic Interactions: The pyridine ring can participate in π–π stacking interactions, further stabilizing the assembled structures.

Hydrophobic Effects: The isopropyl group can drive assembly through hydrophobic interactions, particularly in aqueous environments.

These interactions can guide the assembly of this compound molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures, making it a valuable building block for the bottom-up construction of functional supramolecular materials. nih.govacs.org

Lack of Direct Research Hinders Application of this compound in Host-Guest Systems

Despite a thorough search of available scientific literature, there is currently no direct research detailing the application of this compound in the rational design of host-guest systems. Investigations into supramolecular chemistry and molecular recognition have explored a variety of pyridine derivatives; however, specific studies focusing on the unique structural contributions of the isopropyl and methoxy groups of this particular compound in forming host-guest complexes are not presently available.

The rational design of host-guest systems is a sophisticated area of chemical research that relies on the precise molecular architecture of a "host" molecule to selectively bind with a "guest" molecule or ion. This interaction is governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. The specific substituents on a host molecule are critical in determining its binding affinity and selectivity.

While research exists for structurally related compounds, such as ethyl 6-amino-2-methoxypyridine-3-carboxylate, which has been studied for its role in forming supramolecular structures through hydrogen bonding, this information cannot be directly extrapolated to this compound. The presence of the isopropyl group, in particular, would introduce distinct steric and electronic properties that would significantly influence its potential behavior as a host molecule.

Without dedicated studies on this compound, any discussion of its role in host-guest chemistry would be purely speculative. Detailed research findings, including binding constants, association constants, and thermodynamic parameters of complexation, which are essential for understanding and validating the formation of host-guest systems, are absent from the current body of scientific literature. Consequently, the creation of data tables and a detailed analysis of its applications in this specific field is not possible at this time.

Further experimental investigation is required to determine if and how this compound can be effectively utilized in the rational design of novel host-guest systems. Such research would need to explore its synthesis, purification, and its interactions with various potential guest molecules to elucidate its binding capabilities and potential applications in areas such as sensing, catalysis, and drug delivery.

Future Research Directions and Outlook for 5 Isopropyl 6 Methoxypyridin 2 Amine Studies

Exploration of Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 5-Isopropyl-6-methoxypyridin-2-amine and its derivatives will likely prioritize green chemistry principles, focusing on sustainability and atom economy. rsc.org Traditional multi-step syntheses of highly substituted pyridines are often plagued by low yields and significant waste production. Modern approaches that could be adapted for this specific compound aim to overcome these limitations.

One promising avenue is the use of multicomponent reactions (MCRs) . MCRs combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com Catalyst-free and solvent-free MCRs have been successfully developed for various 2-aminopyridine (B139424) derivatives, offering an environmentally benign and efficient route. mdpi.comnih.gov Another sustainable strategy is the "borrowing hydrogen" methodology, which enables the N-alkylation of aminopyridines using alcohols as alkylating agents, with water as the only byproduct. proquest.com

Future research could focus on developing a convergent, one-pot synthesis for this compound, potentially starting from simple, readily available precursors. The use of earth-abundant metal catalysts, such as iron, for cyclization reactions also represents a key area of sustainable synthetic development. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

Strategy Key Advantages Potential for this compound
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste. mdpi.com A one-pot synthesis could be designed using precursors that introduce the isopropyl, methoxy (B1213986), and amine functionalities simultaneously.
"Borrowing Hydrogen" Catalysis Uses alcohols instead of halides, produces water as a byproduct, high atom economy. proquest.com Useful for subsequent functionalization of the amine group in a sustainable manner.
Transition-Metal-Free Synthesis Avoids costly and potentially toxic heavy metals, simplifies purification. rsc.org Could be explored via nucleophilic substitution pathways on a suitably functionalized pyridine (B92270) ring.

| Iron-Catalyzed Cyclization | Utilizes an inexpensive, non-toxic, and earth-abundant metal catalyst. rsc.org | A potential route for constructing the core pyridine ring from acyclic precursors. |

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry is a powerful tool for accelerating the discovery and optimization of functional molecules. For this compound, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential applications before committing to extensive laboratory work.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties. nih.govresearchgate.net For instance, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the molecule's reactivity in nucleophilic and electrophilic reactions. nih.gov This is crucial for designing subsequent chemical transformations or understanding its coordination behavior as a ligand. Furthermore, properties relevant to medicinal chemistry, such as water solubility (LogS), blood-brain barrier penetration, and potential cardiotoxicity (hERG channel binding), can be estimated using specialized algorithms. nih.gov

Molecular dynamics and Monte Carlo simulations could be used to explore its interactions with biological targets or its packing in a solid-state material. uctm.edu These predictive models can guide the rational design of new derivatives of this compound with tailored electronic, optical, or biological properties.

Table 2: Predicted Properties via Computational Modeling

Modeling Technique Predicted Property Potential Application Area
Density Functional Theory (DFT) HOMO/LUMO energies, electrostatic potential Predicting chemical reactivity, ligand-metal bond strength. nih.gov
DFT / QSPR Redox potentials, pKa Designing redox-active materials, understanding biological behavior. mdpi.com
CNS Multi-Parameter Optimization (MPO) Blood-brain barrier score, LogS, LogD Guiding design for neuro-active pharmaceuticals. nih.gov

| Molecular Docking | Binding affinity to protein targets | Virtual screening for drug discovery. |

Development of Highly Selective Catalytic Systems Incorporating the Compound

The 2-aminopyridine moiety is an excellent chelating ligand in organometallic chemistry. mdpi.com The nitrogen atoms of the pyridine ring and the exocyclic amine can coordinate to a metal center, forming stable five-membered chelate rings. This makes this compound a promising candidate for use as a ligand in highly selective catalytic systems.

The electronic and steric properties of the isopropyl and methoxy substituents would significantly influence the behavior of the resulting metal complex. The electron-donating methoxy group would increase the electron density at the metal center, potentially enhancing its catalytic activity in oxidative addition steps. Conversely, the bulky isopropyl group could create a specific chiral pocket around the metal, enabling high stereoselectivity in asymmetric catalysis.

Future research could involve synthesizing transition metal complexes (e.g., with Ruthenium, Rhodium, Palladium, Iridium) of this compound and evaluating their performance in reactions such as C-H activation, cross-coupling, and asymmetric hydrogenation. thieme-connect.comrsc.org The development of catalysts based on this ligand could offer new solutions for efficient and selective chemical transformations.

Integration into Novel Functional Materials

Pyridine derivatives are integral components of a wide range of functional materials, including polymers, dyes, and electronic devices. nih.govmdpi.com The unique electronic properties of this compound make it an attractive building block for new materials.

Its inherent fluorescence, a common feature of substituted aminopyridines, could be harnessed to develop novel fluorescent probes for biological imaging or chemical sensing. mdpi.com The azide-alkyne "click" reaction, for example, can be used to attach such a probe to biomolecules, with the formation of the triazole ring often leading to a significant enhancement in fluorescence quantum yield. mdpi.com

Furthermore, the electron-rich nature of the molecule suggests potential applications in organic electronics . It could be incorporated as a subunit in organic light-emitting diodes (OLEDs), charge-transport materials, or redox-active polymers for energy storage. mdpi.com Its ability to coordinate with metals also opens the door to its use in creating Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis. mdpi.com

Synergistic Approaches Combining Synthesis, Spectroscopy, and Theory

The most comprehensive understanding and rapid development of applications for this compound will come from synergistic approaches that integrate multiple scientific disciplines. A powerful research workflow would involve a continuous feedback loop between theoretical prediction, chemical synthesis, and detailed characterization.

This integrated approach would look as follows:

Theory: Use DFT and other computational methods to predict the electronic, optical, and reactive properties of the target molecule and its derivatives. mdpi.comresearchgate.net

Synthesis: Develop efficient and sustainable synthetic routes to produce the computationally designed molecules.

Spectroscopy & Analysis: Employ a suite of advanced analytical techniques—including NMR, X-ray crystallography, UV-vis absorption, and fluorescence spectroscopy—to thoroughly characterize the synthesized compounds and validate the theoretical predictions. researchgate.net

This combination allows for the validation of computational models, which in turn can be refined to make more accurate predictions. Such a synergistic strategy has proven effective in developing pyridine-based fluorescent probes, where DFT calculations of electronic structure are correlated with experimental photophysical measurements, and in creating redox-active molecules where electrochemical experiments confirm theoretical Pourbaix diagrams. mdpi.comacs.org This holistic approach will be crucial for unlocking the full scientific potential of this compound and its future derivatives.

Q & A

Basic Research Questions

Q. How can researchers synthesize 5-Isopropyl-6-methoxypyridin-2-amine, and what analytical methods are critical for confirming its structural identity?

  • Answer : Synthesis typically involves condensation reactions of substituted pyridin-2-amines with appropriate alkylating agents (e.g., isopropyl halides) under controlled conditions. For structural confirmation, use a combination of 1H/13C NMR to resolve substituent positions, IR spectroscopy to identify functional groups (e.g., amine and methoxy), and elemental analysis to verify purity. Mass spectrometry (HRMS) is essential for molecular ion validation. For pyridine derivatives, coupling constants in NMR (e.g., J values for adjacent protons) help distinguish substitution patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Wear fire-retardant clothing, nitrile gloves, and full-face respiratory protection during synthesis. Ensure adequate ventilation to avoid dust inhalation. Incompatible with strong oxidizers (e.g., peroxides), and decomposition products may include carbon oxides and nitrogen oxides under combustion. Store in airtight containers away from heat sources. Emergency measures include using dry chemical extinguishers and avoiding water for spills (risk of reactive byproducts) .

Q. How can researchers optimize purification techniques for this compound?

  • Answer : Recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) is effective for removing unreacted precursors. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) resolves regioisomers. Monitor purity via HPLC with a C18 column and UV detection at 254 nm. For hygroscopic batches, lyophilization ensures stability .

Advanced Research Questions

Q. How does the steric and electronic environment of the isopropyl and methoxy groups influence reactivity in cross-coupling reactions?

  • Answer : The methoxy group at position 6 acts as an electron-donating group, activating the pyridine ring for electrophilic substitution but deactivating it toward nucleophilic attacks. The isopropyl group introduces steric hindrance, limiting access to the amine at position 2. Computational studies (e.g., DFT calculations) can model charge distribution and predict sites for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Experimental validation via kinetic profiling under varying temperatures and catalysts (e.g., Pd/C or RuPhos ligands) is recommended .

Q. What strategies are effective for predicting the biological activity of derivatives of this compound?

  • Answer : Perform QSAR modeling using descriptors like Log P (lipophilicity), molar refractivity (SMR) , and electronic parameters (Hammett constants). Software tools like MOE or Schrödinger Suite enable regression analysis to correlate substituent effects with bioactivity (e.g., antibacterial or enzyme inhibition). Validate models with in vitro assays (e.g., MIC testing against Gram-positive bacteria) and refine using Bayesian classification for hit prioritization .

Q. How can researchers resolve contradictions in reported spectral data for structurally similar pyridin-2-amine derivatives?

  • Answer : Discrepancies in NMR shifts often arise from solvent effects or tautomerism. Use deuterated DMSO for protonation state control and compare with computed spectra (GIAO method in Gaussian). For ambiguous NOE correlations, 2D NMR (e.g., HSQC, HMBC) clarifies through-space and through-bond interactions. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What advanced computational methods are suitable for studying the degradation pathways of this compound under oxidative conditions?

  • Answer : Employ ab initio molecular dynamics (AIMD) to simulate bond cleavage mechanisms (e.g., methoxy group oxidation). Pair with LC-MS/MS to identify transient intermediates. For environmental fate studies, use EPI Suite to predict biodegradation half-lives and toxicity thresholds for aquatic organisms .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

  • Answer : Replace the methoxy group with bioisosteres like trifluoromethoxy or methylsulfonyl to reduce Phase I metabolism. Introduce fluorine at the isopropyl group to block CYP450-mediated oxidation. Validate via microsomal stability assays (human/rat liver microsomes) and monitor metabolite profiles using UPLC-QTOF .

Notes on Data Limitations

  • The safety and reactivity data provided are extrapolated from structurally related pyridin-2-amine derivatives (e.g., 6-Cyclopropylpyridin-2-amine) due to limited direct studies on this compound .
  • Computational models should be validated with experimental data, as steric/electronic effects may vary significantly with substitution patterns .

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